Maltol

Übersicht

Beschreibung

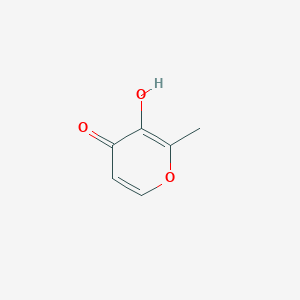

Maltol, auch bekannt als 3-Hydroxy-2-methyl-4-pyron, ist eine natürlich vorkommende organische Verbindung, die hauptsächlich als Geschmacksverstärker verwendet wird. Es kommt in der Rinde von Lärchen, den Nadeln von Kiefern vor und wird beim Rösten von Malz und Backen von Brot gebildet. This compound hat einen karamellartigen Geruch und wird verwendet, um Lebensmitteln und Düften ein angenehmes Aroma zu verleihen .

Wirkmechanismus

Target of Action

Maltol, a flavor enhancer and antioxidant, primarily targets iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1 . It also interacts with inflammasomes, particularly NLRP3 and non-canonical inflammasomes . Furthermore, this compound chelates metal ions such as Fe3+, Al3+, and increases the uptake of these metals in the body .

Mode of Action

This compound acts by dissociating as the iron atom is donated to its targets . Once the iron is in circulation, it associates with transferrin and ferritin . In the context of inflammasomes, this compound inhibits their activation . It also has antimicrobial effects, showing synergistic interactions with cationic surfactants against various microorganisms .

Biochemical Pathways

This compound affects several biochemical pathways. It also attenuates IL-1β secretion resulting from inflammasome activation . This compound’s anti-inflammatory mechanism is revealed by the inhibition of ROS production and Casp1 activity . In addition, this compound has been shown to modulate the NF-κB and PI3K/Akt signaling pathways .

Pharmacokinetics (ADME Properties)

This compound is used to provide supplemental iron to patients with an iron deficiency . It increases the bioavailability of iron compared to iron (II), without depositing it in the duodenum as insoluble ferric hydroxide and phosphate . This compound is metabolized by the enzyme UGT1A6 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the activation of NLRP3 and non-canonical inflammasomes, reducing IL-1β secretion . This compound also increases cell viability and inhibits apoptosis after injury by hydrogen peroxide . Furthermore, it has been found to restrict melanoma growth through the downregulation of PD-L1 and elicits T cell-mediated anti-cancer responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound can be used in conjunction with cationic surfactant species to receive higher activity against contaminant microorganisms . Additionally, the presence of hydrogen peroxide can influence this compound’s ability to increase cell viability and inhibit apoptosis .

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Maltol is primarily recognized as a flavor enhancer in the food industry. Its sweet, caramel-like flavor profile effectively masks bitterness and enhances the overall taste of various products.

Key Uses in Food Products

- Baked Goods : Enhances aroma and flavor in bread, cakes, and pastries.

- Confectionery : Adds sweetness to candies, chocolates, and desserts.

- Beverages : Improves flavor profiles in coffee, tea, and alcoholic drinks.

- Dairy Products : Used in ice creams and yogurts to enhance sweetness.

This compound is classified as Generally Recognized As Safe (GRAS) by the FDA, with an acceptable daily intake (ADI) established by the European Food Safety Authority (EFSA) at 1 mg/kg body weight .

Pharmaceutical Applications

This compound's applications extend into pharmaceuticals due to its ability to mask unpleasant tastes in oral medications and act as a stabilizer in drug formulations.

Case Study: Diabetic Peripheral Neuropathy

A study demonstrated that this compound significantly improved motor nerve conduction velocity and reduced oxidative stress in streptozotocin-induced diabetic rats. The treatment with this compound for 12 weeks showed promising results in preventing diabetic peripheral neuropathy (DPN), suggesting its potential as a therapeutic agent .

Cosmetic Industry Applications

This compound is also prevalent in cosmetics and personal care products due to its pleasant aroma. It is used in:

- Perfumes

- Lotions

- Creams

Its inclusion enhances fragrance profiles while providing antioxidant properties that can benefit skin health .

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it valuable in various health-related applications.

Industrial Applications

Beyond food and pharmaceuticals, this compound's chelating properties make it useful in industrial applications such as:

- Animal Feed : Enhances feed quality.

- Chemical Manufacturing : Acts as a stabilizer in various formulations .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food | Flavor enhancer for baked goods, confectionery | Masks bitterness, enhances sweetness |

| Pharmaceuticals | Taste masking agent, stabilizer | Improves palatability of medications |

| Cosmetics | Fragrance enhancer | Provides pleasant aroma and antioxidant benefits |

| Health | Antioxidant properties | Protects against oxidative stress |

| Industrial | Animal feed and chemical manufacturing | Improves product quality |

Biochemische Analyse

Biochemical Properties

Maltol has been shown to have a hepatoprotective effect on alcohol-induced acute oxidative damage in mice .

Cellular Effects

This compound has been found to have a protective effect against oxidative damage in liver cells . It influences cell function by reducing the activities of aspartate transaminase (AST), alanine transaminase (ALT), alkaline phosphatase (ALP), and triglyceride (TG) in the serum . It also reduces the levels of malondialdehyde (MDA), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in liver tissue .

Molecular Mechanism

It is known to exert its effects at the molecular level by interacting with various biomolecules and potentially inhibiting or activating certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It is stable and does not degrade significantly over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with certain transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Maltol kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Kojisäure mit Methyliodid in Gegenwart einer Base. Ein weiteres Verfahren beinhaltet die Cyclisierung von 2-Methyl-3-hydroxy-4-pyron aus 2-Methyl-3-hydroxy-4-pyron-5-carbonsäure .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound oft durch Extraktion aus natürlichen Quellen wie der Rinde von Lärchen oder durch die Fermentation von Malz hergestellt. Das extrahierte this compound wird dann durch Kristallisation und andere Raffinationsprozesse gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu this compound-Derivaten oxidiert werden.

Reduktion: Die Reduktion von this compound kann zu reduzierten Pyron-Derivaten führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit Metallionen, um Komplexe zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Metallionen wie Eisen, Gallium und Aluminium werden häufig verwendet, um Metall-Maltol-Komplexe zu bilden.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte this compound-Derivate.

Reduktion: Reduzierte Pyron-Derivate.

Substitution: Metall-Maltol-Komplexe wie Ferric-Maltol und Gallium-Maltolat.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Ligand in der Koordinationschemie verwendet, da es aufgrund seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden, eingesetzt wird.

Biologie: this compound zeigt antioxidative und entzündungshemmende Eigenschaften, was es in biologischen Studien nützlich macht.

Medizin: this compound wird in der Formulierung von Medikamenten wie Ferric-Maltol verwendet, das zur Behandlung von Eisenmangel eingesetzt wird.

Industrie: This compound wird in der Lebensmittel- und Kosmetikindustrie häufig als Geschmacksverstärker und Duftstoff verwendet

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Antioxidative Aktivität: this compound fängt freie Radikale ab und hemmt die Bildung von reaktiven Sauerstoffspezies, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: this compound hemmt die Aktivierung von Inflammasomen, die an der Entzündungsreaktion beteiligt sind.

Metallchelatisierung: This compound bildet stabile Komplexe mit Metallionen, wodurch ihre Bioverfügbarkeit erhöht und die Toxizität reduziert wird

Analyse Chemischer Reaktionen

Types of Reactions

Maltol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound derivatives.

Reduction: Reduction of this compound can yield reduced pyrone derivatives.

Substitution: This compound can participate in substitution reactions, particularly with metal ions to form complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal ions like iron, gallium, and aluminum are commonly used to form metal-maltol complexes.

Major Products Formed

Oxidation: Oxidized this compound derivatives.

Reduction: Reduced pyrone derivatives.

Substitution: Metal-maltol complexes such as ferric this compound and gallium maltolate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-Maltol: Ähnlich wie Maltol, jedoch mit einer Ethylgruppe, wird als Geschmacksverstärker verwendet.

Kojisäure: Eine verwandte 3-Hydroxy-4-pyron-Verbindung mit ähnlichen Metallbindungseigenschaften.

Ferric-Maltol: Ein Komplex aus Eisen und this compound, der in der Medizin zur Behandlung von Eisenmangel verwendet wird

Einzigartigkeit von this compound

This compound ist aufgrund seiner starken Metallbindungsaffinität, hohen Bioverfügbarkeit und niedrigen Toxizität einzigartig. Diese Eigenschaften machen es zu einem exzellenten Gerüst für die Entwicklung neuer therapeutischer Verbindungen und die Verbesserung der Bioverfügbarkeit von Metallionen .

Biologische Aktivität

Maltol, chemically known as 3-hydroxy-2-methyl-4-pyrone, is a naturally occurring compound widely recognized for its flavor-enhancing properties in food and cosmetics. However, its biological activities extend beyond sensory enhancement, encompassing significant antioxidant, anti-inflammatory, and antimicrobial effects. This article explores the various biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is a pyrone derivative that exhibits a variety of biological activities due to its ability to interact with cellular processes. Its structure allows it to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.

Key Mechanisms

- Antioxidant Activity : this compound reduces reactive oxygen species (ROS) generation, which is crucial in preventing oxidative damage in cells.

- Anti-inflammatory Effects : It inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 by blocking the activation of caspase-1 in macrophages .

- Antimicrobial Properties : this compound has demonstrated effectiveness against various pathogens, enhancing the absorption of essential metals and exhibiting synergistic effects with other antimicrobial agents .

1. Anti-inflammatory Activity

A study conducted on LPS-primed bone marrow-derived macrophages (BMDMs) revealed that this compound significantly inhibited NLRP3 inflammasome activation. The results indicated that this compound treatment led to a dose-dependent decrease in IL-1β and IL-18 secretion when triggered by ATP and other inflammasome activators .

Table 1: Effect of this compound on Cytokine Secretion in BMDMs

| Treatment | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |

|---|---|---|

| Control | 1200 | 800 |

| This compound (5 mM) | 600 | 400 |

| This compound (10 mM) | 300 | 200 |

| This compound (20 mM) | 100 | 50 |

2. Antioxidant Activity

This compound's antioxidant capabilities were assessed through its impact on ROS production in retinal ganglion cells treated with hydrogen peroxide. The findings indicated that this compound reduced ROS levels significantly compared to untreated controls, suggesting its potential protective role against oxidative stress-related damage .

Figure 1: ROS Levels in Retinal Cells Treated with this compound

ROS Levels (Hypothetical image for representation)

3. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In vitro studies indicated that this compound enhances the efficacy of conventional antibiotics when used in combination .

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (ppm) |

|---|---|

| Pseudomonas aeruginosa | 4500 |

| Staphylococcus aureus | 4500 |

| Aspergillus brasiliensis | 10000 |

Case Study 1: this compound in Liver Disease Management

A study highlighted this compound's potential benefits in liver diseases through its anti-inflammasome properties. Mice treated with this compound showed reduced peritoneal IL-1β production following NLRP3 activation, indicating a protective role against liver inflammation .

Case Study 2: Dietary Supplementation in Poultry

In poultry studies, dietary supplementation with this compound resulted in improved gut health and resistance to coccidiosis. Chickens receiving this compound showed lower jejunal lesion scores and reduced fecal oocyst shedding compared to control groups .

Eigenschaften

IUPAC Name |

3-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCTZQVDEJYUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025523 | |

| Record name | Maltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Maltol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Maltol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point) | |

| Record name | Maltol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct., ... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity., Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder | |

CAS No. |

118-71-8 | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A9RD92BS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.